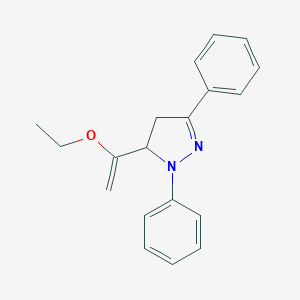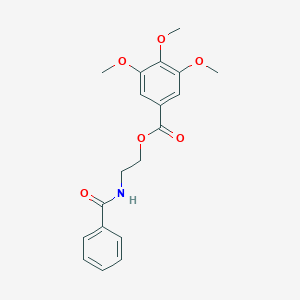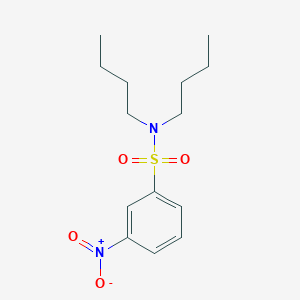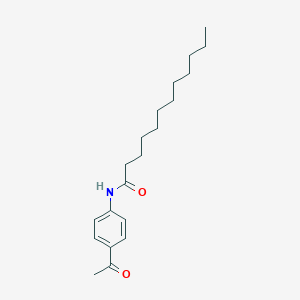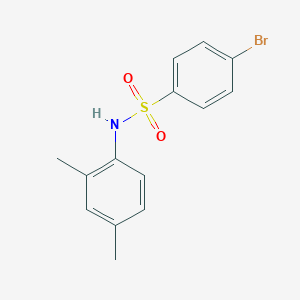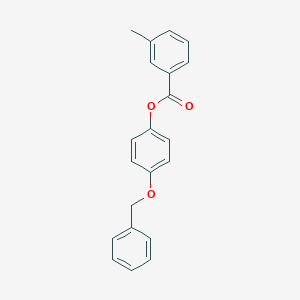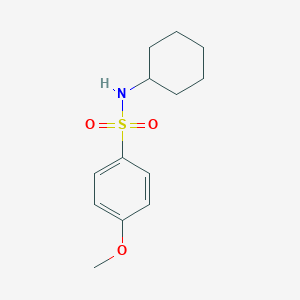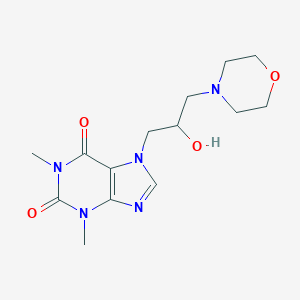
7-(2-Hydroxy-3-morpholinopropyl)theophylline
Overview
Description
7-(2-Hydroxy-3-morpholinopropyl)theophylline is a chemical compound with the molecular formula C14H21N5O4 and a molecular weight of 323.353 . It is also known as a hypotensive agent .
Synthesis Analysis
The synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline has been documented in the Journal of Heterocyclic Chemistry . The synthesis process involves a series of reactions, including coupling, cyclization, and reduction .Molecular Structure Analysis
The molecular structure of 7-(2-Hydroxy-3-morpholinopropyl)theophylline is planar, while the morpholine ring adopts a chair conformation . The structure is stabilized by a network of intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline include the reaction of bromotheophylline with various nucleophiles . Heating the compound with primary or secondary amines leads to the formation of the corresponding 8-amino-substituted compounds .Physical And Chemical Properties Analysis
The compound is a white crystalline substance . It is insoluble in water and ether but soluble in hot alcohols, 1,4-dioxane, and DMF .Scientific Research Applications
Crystal Structure and Conformation
7-(2-Hydroxy-3-morpholinopropyl)theophylline, a derivative of theophylline, displays a unique crystal structure. Karczmarzyk, Pawłowski, and colleagues (1997) found that the purine fused-ring system in this compound is planar, with the morpholine ring adopting a chair conformation. The molecule's structure is characterized by intramolecular hydrogen bonds and a gauche-trans-gauche-gauche-gauche conformation of the aminoalkyl side chain. This conformation may be influenced by weak intramolecular hydrogen bonds, contributing to the molecule's stability and potential reactivity (Karczmarzyk & Pawłowski, 1997).
Metabolites in Rat Urine
Tauscher et al. (1976) identified two stereoisomeric metabolites of xantinol, a theophylline derivative, in rat urine. These metabolites, representing about 7 to 8 percent of eliminated xantinol, were structurally described as semiacetals of a terminal aldehyde formed from Xantinol. This discovery is crucial for understanding the metabolic pathway and potential biological activities of 7-(2-Hydroxy-3-morpholinopropyl)theophylline (Tauscher et al., 1976).
Synthesis and Biological Properties
Ivanchenko (2018) focused on synthesizing 7,8-disubstituted theophylline and studying their properties, including 7-(2-Hydroxy-3-morpholinopropyl)theophylline derivatives. This research highlighted simple laboratory methods for synthesis and potential applications in antimicrobial and antiviral therapies. The study also explored the biological and toxicological properties of these compounds, suggesting their use as antistaphylococcal and antifungal agents (Ivanchenko, 2018).
Physicochemical Properties and Solubility
Pobudkowska, Domańska, and Kryska (2014) evaluated the physicochemical properties and solubility of theophylline and its derivatives, including 7-(2-Hydroxy-3-morpholinopropyl)theophylline. Their study is vital for understanding the dissolution, transportation, and membrane penetration capabilities of these compounds, crucial for pharmaceutical applications (Pobudkowska et al., 2014).
Safety And Hazards
properties
IUPAC Name |
7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18/h9-10,20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQZYFYTXUHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965624 | |
| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxy-3-morpholinopropyl)theophylline | |
CAS RN |
5135-94-4 | |
| Record name | Theophylline, 7-(2-hydroxy-3-morpholinopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



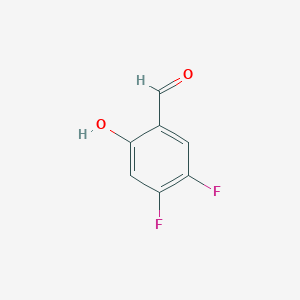
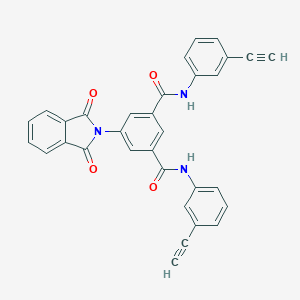
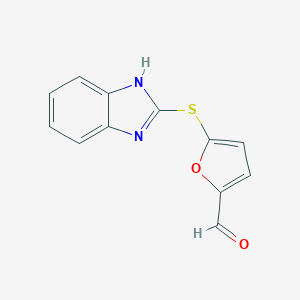
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
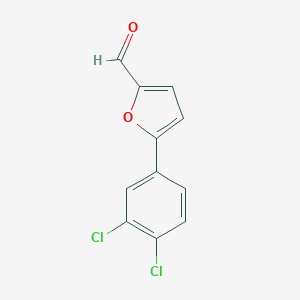
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
